molecular formula C15H15NO2 B106162 N-(4-Ethoxyphenyl)benzamide CAS No. 15437-14-6

N-(4-Ethoxyphenyl)benzamide

Cat. No. B106162
CAS RN: 15437-14-6
M. Wt: 241.28 g/mol
InChI Key: LOKFUBTWUGZRLA-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)benzamide, also known as EBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism Of Action

The mechanism of action of N-(4-Ethoxyphenyl)benzamide is not yet fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. N-(4-Ethoxyphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

N-(4-Ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-Ethoxyphenyl)benzamide has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. N-(4-Ethoxyphenyl)benzamide has also been shown to affect various signaling pathways in cells, which may contribute to its diverse range of effects.

Advantages And Limitations For Lab Experiments

N-(4-Ethoxyphenyl)benzamide has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, N-(4-Ethoxyphenyl)benzamide has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using N-(4-Ethoxyphenyl)benzamide in laboratory experiments. Its mechanism of action is not yet fully understood, and further studies are needed to fully elucidate its effects. Additionally, the potential for off-target effects and interactions with other compounds must be considered.

Future Directions

There are several potential future directions for research on N-(4-Ethoxyphenyl)benzamide. One area of interest is in the development of anti-cancer drugs based on N-(4-Ethoxyphenyl)benzamide. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy as a therapeutic agent. Additionally, N-(4-Ethoxyphenyl)benzamide may have potential applications in the treatment of inflammatory diseases and as an antioxidant. Further studies are needed to fully explore these potential applications. Finally, the development of new synthesis methods for N-(4-Ethoxyphenyl)benzamide may lead to more efficient and cost-effective production, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, N-(4-Ethoxyphenyl)benzamide is a promising compound with potential applications in various areas of scientific research. Its synthesis method has been optimized for high yield and purity, and it has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. While there are limitations to using N-(4-Ethoxyphenyl)benzamide in laboratory experiments, further studies are needed to fully elucidate its effects and potential applications. Overall, N-(4-Ethoxyphenyl)benzamide represents a promising area of research with potential future directions in drug development and disease treatment.

Synthesis Methods

The synthesis of N-(4-Ethoxyphenyl)benzamide involves the reaction between 4-ethoxyaniline and benzoyl chloride in the presence of a base. The reaction results in the formation of N-(4-Ethoxyphenyl)benzamide as a white crystalline solid. This method has been optimized for high yield and purity, making it a reliable and efficient way of synthesizing N-(4-Ethoxyphenyl)benzamide.

Scientific Research Applications

N-(4-Ethoxyphenyl)benzamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the field of cancer research. N-(4-Ethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. Additionally, N-(4-Ethoxyphenyl)benzamide has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.

properties

CAS RN

15437-14-6

Product Name

N-(4-Ethoxyphenyl)benzamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-8-13(9-11-14)16-15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

LOKFUBTWUGZRLA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Other CAS RN

15437-14-6

Pictograms

Environmental Hazard

Origin of Product

United States

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